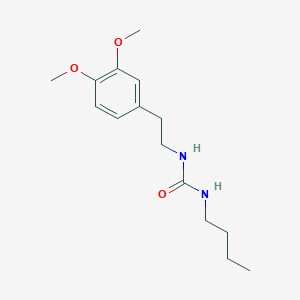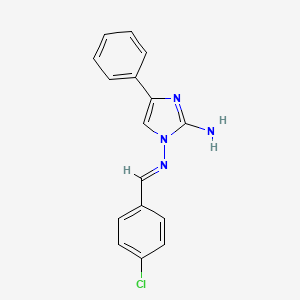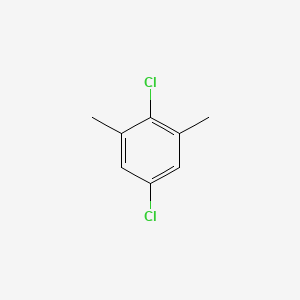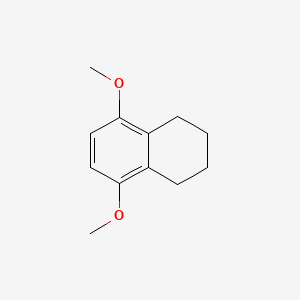
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene
描述
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at the 5 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of 5,8-dimethoxy-1,2-naphthoquinone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure cost-effective production.
化学反应分析
Types of Reactions
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or platinum oxide (PtO2) is used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of methoxy groups at specific positions, which significantly influence its chemical and biological properties
属性
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXDEQTGOATIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297907 | |
| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74526-84-4 | |
| Record name | NSC119102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene synthesized?
A: Several synthesis routes have been explored. One method involves starting with 1,4-naphthoquinone, followed by a series of reactions including reduction, methylation, epoxidation, and oxidation to yield 5,8-dimethoxy-2-tetralone. This intermediate can be further transformed through Strecker's reaction, esterification, resolution, and other reactions to obtain the desired (R)-(-)-2-acetyl-2-acetamido-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [] Another approach utilizes optically active 2-substituted glycerol monoacetate, derived from enantioselective enzymatic hydrolysis of a prochiral glycerol derivative, to synthesize a key intermediate for anthracycline synthesis. []
Q2: What is the significance of the stereochemistry in the synthesis of (+)-4-demethoxydaunomycin?
A: The stereochemistry is crucial for the biological activity of (+)-4-demethoxydaunomycin. A stereoconvergent synthesis approach, employing Sharpless kinetic asymmetric epoxidation on (±)-2-(1-hydroxyethyl)-5,8-dimethoxy-3,4-dihydronaphthalene followed by LiAlH4 reduction, has been used to selectively obtain the desired R-(–)-2-(S-1-hydroxyethyl)-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. This highlights the importance of controlling stereochemistry during synthesis. []
Q3: What are the applications of 5,8-dimethoxy-2-tetralone, a derivative of this compound?
A: 5,8-dimethoxy-2-tetralone serves as a precursor in the synthesis of (+)-9-amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate in the production of the antitumor agent amrubicin. []
Q4: Has this compound been investigated for its biological activity?
A: Derivatives of this compound, specifically trans-2-isopropylamino-3-hydroxy-5,8-dimethoxy 1,2,3,4-tetrahydronaphthalene, have shown beta-adrenergic blocking activity in cats and rats. This compound demonstrated comparable effects to propranolol in reducing blood glucose, lactate, and FFA levels, as well as decreasing phosphorylase "a" activity in the myocardium, indicating its potential as a beta-blocker. []
Q5: What are the advantages of using 1,3-propanediol derivatives as protecting groups in amrubicin synthesis?
A: Utilizing 1,3-propanediol and its derivatives as carbonyl protecting groups during amrubicin synthesis offers advantages in terms of ease of removal during hydrolysis. This approach has been reported to effectively prevent isomer formation during hydrolysis and simplify the purification process. []
Q6: Are there alternative synthetic routes for amrubicin that offer cost-effectiveness?
A: Research suggests that employing a nucleoside-forming reaction between (+)-9-amino-4-demethoxy-9-deoxy-daunomycinone and 2-deoxy-3,4-di-O-acetyl-beta-D-erythro-pentapyranosyl-1,1,1-trichloroiminoacetate to obtain (+)-9-amino-4-demethoxy-9-deoxy-7-O-(2-deoxy-3,4-di-O-acteyl-beta-D-erythro-pentapyranosyl) daunomycinone, followed by acetyl removal, can potentially reduce the production cost of amrubicin. []
Q7: What research has been conducted on the oxidation of this compound derivatives?
A: Studies have explored the oxidation of 2-substituted 2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes using cerium(IV) ammonium nitrate. [] This research contributes to understanding the reactivity and potential transformations of this class of compounds.
Q8: What insights have been gained from studying the isomerization of this compound derivatives?
A: Research investigating the isomerization of trans-2-acetamido-3-hydroxy-5,8-dimethoxytetraline under acidic conditions (hydrogen chloride) provided insights into the reactivity and stability of different isomers. Additionally, the hydrolysis of 5,8-dimethoxy-2-methyl-3a,4,9,9a-tetrahydronaphth[2,3-d]oxazoline hydrochloride leading to cis-2-amino-3-hydroxy-5,8-dimethoxytetraline further enhances the understanding of these compounds' behavior in different chemical environments. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)
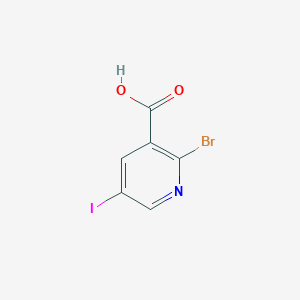
![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)

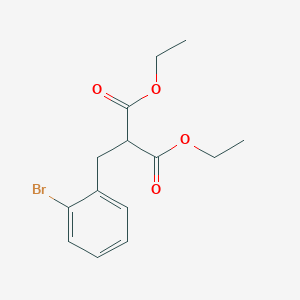
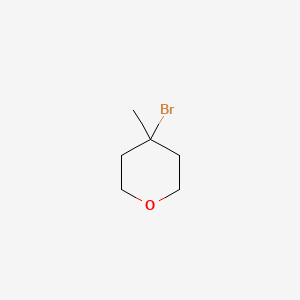
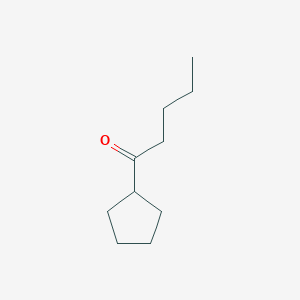
![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

